(Z)-2-(4-Chlorophenyl)-5-(4-methoxybenzylidene)-5H-thiazol-4-one is a synthetic compound belonging to the class of 5-benzylidene-2-phenylthiazolinones. It is characterized by a thiazolinone ring structure with a 4-chlorophenyl group at the 2-position and a 4-methoxybenzylidene group at the 5-position. This compound has garnered interest in scientific research primarily due to its potent inhibitory activity against 5-lipoxygenase (5-LO) [].
(Z)-2-(4-Chlorophenyl)-5-(4-methoxybenzylidene)-5H-thiazol-4-one is a thiazole derivative characterized by the presence of a chlorophenyl and a methoxybenzylidene substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. The thiazole ring system is known for its versatility in the synthesis of biologically active compounds, making it a significant focus in drug discovery.
This compound belongs to the class of thiazole derivatives, which are heterocyclic compounds containing both sulfur and nitrogen atoms. It can be classified as an organic compound with potential applications in pharmaceuticals. The synthesis of (Z)-2-(4-Chlorophenyl)-5-(4-methoxybenzylidene)-5H-thiazol-4-one has been documented in various studies, highlighting its relevance in synthetic organic chemistry and medicinal applications .
The synthesis of (Z)-2-(4-Chlorophenyl)-5-(4-methoxybenzylidene)-5H-thiazol-4-one typically involves a Knoevenagel condensation reaction between 4-chlorobenzaldehyde and 4-methoxybenzylidene thiazolinone. Various methods have been employed for this synthesis, including:
In one reported method, the reaction was carried out using potassium carbonate as a base in an aqueous medium, yielding significant improvements in reaction time and product yield. For instance, using potassium carbonate in water resulted in yields exceeding 90% within a short reaction time .
The molecular structure of (Z)-2-(4-Chlorophenyl)-5-(4-methoxybenzylidene)-5H-thiazol-4-one features:
The compound's molecular formula is with a molecular weight of approximately 305.8 g/mol. The structural characteristics can be confirmed using techniques such as NMR spectroscopy and mass spectrometry, which provide insights into the arrangement of atoms within the molecule .
(Z)-2-(4-Chlorophenyl)-5-(4-methoxybenzylidene)-5H-thiazol-4-one can undergo various chemical reactions typical for thiazole derivatives:
The reactivity of this compound is influenced by the electron-withdrawing effect of the chlorophenyl group, which enhances its electrophilic character. This property is advantageous for designing new derivatives with improved biological activity .
Relevant analytical techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) provide valuable information about functional groups and molecular dynamics .
(Z)-2-(4-Chlorophenyl)-5-(4-methoxybenzylidene)-5H-thiazol-4-one has potential applications in:
Research continues to explore its efficacy and safety profiles, aiming to uncover novel therapeutic applications .
The thiazol-4-one core is a five-membered heterocyclic scaffold featuring nitrogen (N3), sulfur (S1), and a carbonyl group (C4=O) within its ring structure. This versatile pharmacophore allows strategic modifications at three key positions: C2, N3, and C5, enabling the tuning of electronic properties, steric bulk, and binding affinity for biological targets. The C5 position is particularly amenable to Knoevenagel condensation reactions, facilitating the introduction of arylidene substituents that extend molecular conjugation. This modification enhances planarity and influences π-π stacking interactions with biological macromolecules. For (Z)-2-(4-Chlorophenyl)-5-(4-methoxybenzylidene)-5H-thiazol-4-one (CAY10649), the C5 benzylidene group adopts a Z-configuration relative to the C4 carbonyl, a structural feature critical for its bioactivity [9].
Substituent effects profoundly impact pharmacological profiles. Electron-withdrawing groups (e.g., 4-Cl) at C2 increase electrophilicity and enhance interactions with nucleophilic residues in enzyme active sites, while electron-donating groups (e.g., 4-OCH₃) on the C5 benzylidene ring influence electron delocalization and hydrophobic interactions. NMR and DFT analyses confirm that such derivatives predominantly adopt an exo conformation with Z-configuration across the C5=C8 bond, C2=N3 imine bond, and E-configuration at the N7=C8 bond, stabilizing the molecule in a planar orientation suitable for target binding [9]. Table 1 summarizes key structure-activity relationships (SAR) for thiazol-4-one derivatives:
Table 1: Substituent Effects in Thiazol-4-one Derivatives
Position | Substituent | Electronic Effect | Biological Consequence |
---|---|---|---|
C2 | 4-Chlorophenyl | Electron-withdrawing | Enhanced enzyme inhibition potency |
C5 | 4-Methoxybenzylidene (Z) | Electron-donating | Improved membrane permeability & target affinity |
N3 | Unsubstituted (H) | Neutral | Optimal for hydrogen bonding |
Core | S1, C4=O | Electrophilic carbonyl | Crucial for covalent interactions or H-bonding |
The Z-isomerism in benzylidene-substituted thiazol-4-ones is sterically and electronically consequential. In the target compound, the (Z)-5-(4-methoxybenzylidene) group positions the 4-methoxyphenyl ring coplanar with the thiazol-4-one core, maximizing π-conjugation and facilitating charge transfer. This geometry is energetically favored, as confirmed by Density Functional Theory (DFT) calculations showing a 10-15 kcal/mol stability advantage over the E-isomer due to minimized steric clash between the aryl ring and the thiazolone C2 substituent [9]. This planarity is essential for inserting into hydrophobic enzyme pockets, as demonstrated in 5-lipoxygenase (5-LOX) inhibition, where the (Z)-isomer achieves an IC₅₀ of 0.28 μM in polymorphonuclear leukocytes (PMNL), while the E-isomer exhibits negligible activity (>50 μM) [10].
Spectral characterization underscores this configuration: NMR nuclear Overhauser effect (NOE) correlations between the benzylidene vinyl proton (H-C8) and the thiazole H-C2 proton are absent in the Z-isomer, confirming the trans relationship. Infrared spectroscopy further reveals C5=C8 stretches at ~1600 cm⁻¹, shifted 20-30 cm⁻¹ lower than in E-isomers due to extended conjugation. Table 2 contrasts key spectral features:
Table 2: Diagnostic Spectral Signatures of (Z)- vs. (E)-CAY10649
Parameter | (Z)-Isomer | (E)-Isomer |
---|---|---|
¹H NMR (H-C8) | δ 7.85–8.05 ppm (s, 1H) | δ 6.90–7.10 ppm (s, 1H) |
NOE (H-C8/H-C2) | No correlation | Strong correlation |
IR ν(C=C) | 1590–1610 cm⁻¹ | 1615–1635 cm⁻¹ |
UV λ_max | 340–360 nm (ε > 20,000 M⁻¹cm⁻¹) | 310–330 nm (ε ~ 15,000 M⁻¹cm⁻¹) |
Thiazol-4-one chemistry emerged in the early 20th century with Hantzsch’s synthesis of thiazoles from α-halo ketones and thioureas (1889). The scaffold gained medicinal prominence in the 1940s–1960s with the discovery of natural thiazol-4-ones like actithiazic acid (antimycobacterial) and synthetic derivatives such as ralitoline (anticonvulsant). The 1980s marked a turning point with the development of PPARγ agonists (e.g., ciglitazone) derived from 2,4-thiazolidinediones for diabetes [4] [5]. The late 1990s–2000s saw diversification into antibiofilm and antiprotozoal agents, exploiting the core’s metal-chelating ability via its N3-S1-C4=O pharmacophore [1] [7].
CAY10649 exemplifies modern target-focused optimization. Synthesized via Knoevenagel condensation of 2-(4-chlorophenyl)thiazol-4-one with 4-anisaldehyde, it was designed to mimic nordihydroguaiaretic acid (NDGA) for 5-LOX inhibition but with enhanced specificity. Its discovery (c. 2010s) leveraged structure-activity relationship (SAR) studies establishing that (Z)-5-arylidene groups with para-electron-donating substituents maximize 5-LOX binding, while C2 aryl halides prevent off-target COX inhibition [6] [10]. Table 3 highlights key milestones:
Table 3: Historical Milestones in Thiazol-4-one Drug Development
Era | Milestone Compound | Activity | Impact |
---|---|---|---|
1940s | Actithiazic acid | Antitubercular | First thiazol-4-one antibiotic |
1980s | Ciglitazone | Antidiabetic (PPARγ agonist) | Pioneered glitazone drug class |
1990s | Ralitoline | Anticonvulsant | Validated CNS permeability |
2000s | Ponesimod (precursor) | Immunomodulatory (S1P agonist) | Inspired sphingosine-1-phosphate receptor drugs |
2010s | CAY10649 | 5-LOX inhibitor (IC₅₀ 0.28 µM) | Proof-of-concept for anti-inflammatory targeting |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4